molecular formula C23H27F2N3O3 B2823020 N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine CAS No. 1014003-61-2

N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine

Cat. No. B2823020
M. Wt: 431.484
InChI Key: FOWRIOVPQVITMR-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine, also known as BMS-986169, is a novel small molecule inhibitor that has been developed as a potential treatment for various diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism Of Action

The mechanism of action of N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine involves the inhibition of a specific enzyme called dipeptidyl peptidase 8 (DPP8). DPP8 is involved in the regulation of immune responses and inflammation. Inhibition of DPP8 by N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine leads to a reduction in inflammation and an improvement in immune function.

Biochemical And Physiological Effects

N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth, reduce inflammation, and improve immune function. In addition, it has been shown to have a favorable safety profile.

Advantages And Limitations For Lab Experiments

One advantage of using N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine in lab experiments is its specificity for DPP8. This allows researchers to study the effects of DPP8 inhibition on various biological processes. However, one limitation is that this compound may not be effective in all disease models, and further research is needed to determine its efficacy in different disease contexts.

Future Directions

There are several future directions for the study of N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine. One direction is to investigate its potential as a treatment for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its effects on the gut microbiome, as DPP8 has been shown to play a role in regulating the gut microbiome. Furthermore, the combination of N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine with other drugs may also be explored as a potential treatment strategy for various diseases.

Synthesis Methods

The synthesis of N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine involves several steps. The first step is the preparation of 4-(4-fluorobenzyl)piperazine, which is then reacted with 4-fluorobenzaldehyde to obtain bis(4-fluorophenyl)methyl)piperazine. The final step involves the reaction of bis(4-fluorophenyl)methyl)piperazine with L-valine tert-butyl ester hydrochloride to obtain N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine.

Scientific Research Applications

N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine has been studied for its potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and reducing inflammation.

properties

IUPAC Name

(2S)-2-[[4-[bis(4-fluorophenyl)methyl]piperazine-1-carbonyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2N3O3/c1-15(2)20(22(29)30)26-23(31)28-13-11-27(12-14-28)21(16-3-7-18(24)8-4-16)17-5-9-19(25)10-6-17/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWRIOVPQVITMR-FQEVSTJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.